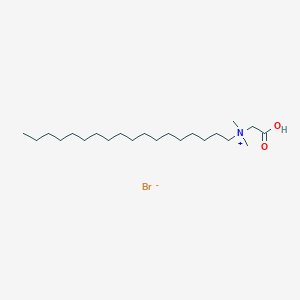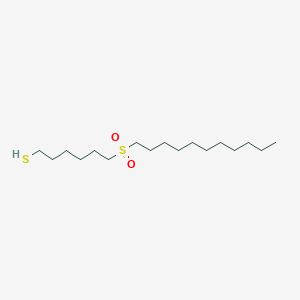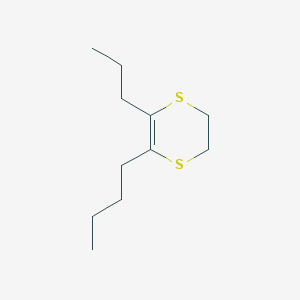
5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine is an organic compound belonging to the class of heterocyclic compounds known as dithianes. These compounds are characterized by a six-membered ring containing two sulfur atoms. The specific structure of this compound includes butyl and propyl substituents at the 5th and 6th positions, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine typically involves the cyclization of appropriate dithiols with suitable alkyl halides. The reaction conditions often require a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the dithiol, facilitating the nucleophilic attack on the alkyl halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar cyclization reactions, optimized for yield and purity through the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane ring can be reduced to yield the corresponding dithiol.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the alkyl groups
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding dithiols.
Substitution: Various substituted dithianes depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of complex molecular architectures and as a precursor for various functional materials
Mecanismo De Acción
The mechanism of action of 5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, potentially leading to antimicrobial or antifungal effects. The exact molecular pathways and targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithianes: Known for their use as carbonyl protecting groups and in umpolung reactions.
1,4-Dithianes: Similar to 5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine but with different substituents.
2,3-Dihydro-1,4-dithiins: A broader class of compounds with varying alkyl or aryl substituents
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
134255-44-0 |
|---|---|
Fórmula molecular |
C11H20S2 |
Peso molecular |
216.4 g/mol |
Nombre IUPAC |
5-butyl-6-propyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C11H20S2/c1-3-5-7-11-10(6-4-2)12-8-9-13-11/h3-9H2,1-2H3 |
Clave InChI |
ICWKQBKWAZULAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(SCCS1)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


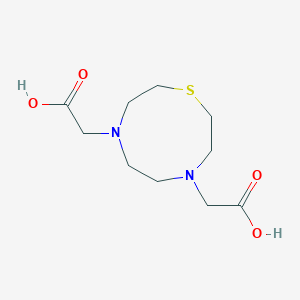
![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)
![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)
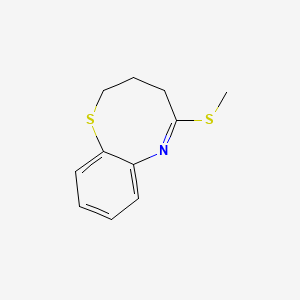
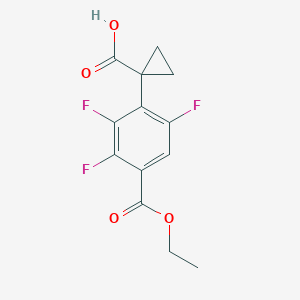

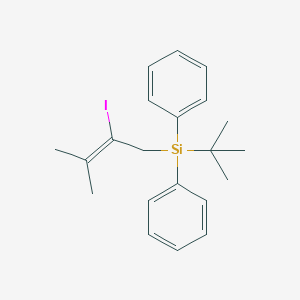
![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)
